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(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine

Cat. No.: B13180991
M. Wt: 207.31 g/mol
InChI Key: LQGDAZFYSIGWTH-LLVKDONJSA-N
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Description

Significance of Chiral Amines as Building Blocks and Chiral Inducers in Contemporary Organic Synthesis

Chiral amines are fundamental components in the synthesis of high-value molecules, with their presence being a defining feature in over 40% of commercial pharmaceuticals. nih.gov Their structural diversity and capacity to form hydrogen bonds contribute to a wide range of biological activities. nih.gov This significance has positioned them as indispensable building blocks in the pharmaceutical, agrochemical, and specialty chemical industries. nih.gov

As versatile synthetic intermediates, chiral amines are crucial for constructing complex molecular architectures. nih.govyale.edu Their applications extend beyond being mere structural components; they are widely used as chiral resolving agents for the separation of racemic acids, as chiral auxiliaries to guide the stereochemical outcome of reactions, and as chiral bases in enantioselective deprotonation reactions. nih.gov

Furthermore, chiral amines and their derivatives serve as foundational elements for the construction of modular chiral organocatalysts and ligands for asymmetric metal catalysis. dntb.gov.ua These catalysts are instrumental in a multitude of stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The ability of a chiral amine to form an enamine or imine intermediate with a carbonyl compound is a key activation strategy in organocatalysis, enabling high levels of stereocontrol. dntb.gov.ua The development of efficient synthetic routes to enantiomerically enriched amines is, therefore, a critical endeavor with a direct impact on medicinal chemistry and drug discovery. nih.gov

Table 1: Examples of Marketed Drugs Containing Chiral Amine Moieties

DrugTherapeutic AreaChiral Amine Moiety
SitagliptinAnti-diabeticβ-amino acid derivative
RivastigmineAnti-Alzheimer'sChiral secondary amine
CinacalcetHyperparathyroidism(R)-1-(1-naphthyl)ethylamine
LopinavirHIV protease inhibitorChiral secondary amine
SertralineAntidepressantTetralone-derived amine

Foundational Principles of Stereochemical Control in Chiral Amine Synthesis

The synthesis of enantiomerically pure amines is a central challenge in organic chemistry, and numerous strategies have been developed to achieve precise stereochemical control. These methods can be broadly categorized into catalytic asymmetric synthesis, the use of chiral auxiliaries, and biocatalysis.

Catalytic asymmetric hydrogenation of prochiral imines and enamides is one of the most direct and efficient approaches. nih.gov This method often employs transition metal complexes, such as those based on iridium, rhodium, or palladium, coordinated to chiral phosphorus ligands. The design and synthesis of these modular chiral ligands are crucial for fine-tuning the catalyst's activity and selectivity for a wide range of substrates. nih.gov Other important metal-catalyzed transformations include reductive amination, hydroamination, and allylic amination. nih.gov

The use of chiral auxiliaries is another robust strategy. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct a stereoselective reaction. One of the most successful examples is tert-butanesulfinamide, developed by Ellman. yale.edu This reagent reacts with ketones or aldehydes to form N-sulfinyl imines, which can then undergo diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group reveals the chiral primary amine. yale.edu This methodology is widely used in both academic and industrial settings for the synthesis of a diverse array of chiral amines. yale.edu

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for chiral amine synthesis. nih.gov Enzymes such as transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with high stereoselectivity. nih.govnih.gov The substrate scope of wild-type enzymes, often limited to small aliphatic amines, has been significantly expanded through protein engineering techniques like directed evolution. nih.gov Transaminases are increasingly used in chemoenzymatic cascades and are capable of asymmetric synthesis without the need for costly cofactors that require in-situ regeneration. semanticscholar.org Other enzymes, including amine dehydrogenases and monoamine oxidases, also provide effective routes to enantiopure amines. nih.gov

Table 2: Key Strategies for Stereocontrolled Chiral Amine Synthesis

StrategyDescriptionKey Features
Asymmetric Catalysis Use of a chiral catalyst (metal complex or organocatalyst) to convert a prochiral substrate (e.g., imine, enamine) into a chiral amine.High atom economy; catalyst used in small amounts; broad substrate scope through ligand/catalyst design.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the new chiral center.Reliable and predictable stereochemical outcomes; well-established methods (e.g., Ellman's auxiliary); requires additional steps for attachment and removal.
Biocatalysis Use of enzymes (e.g., transaminases, amine dehydrogenases) to catalyze the stereoselective synthesis of amines.High enantioselectivity; mild reaction conditions (aqueous media, room temp.); sustainable ("green") approach; substrate scope can be a limitation.
Chiral Resolution Separation of a racemic mixture of amines by converting them into diastereomeric salts with a chiral resolving agent (e.g., tartaric acid).Classical and robust method; maximum theoretical yield is 50% unless coupled with a racemization process.

Research Landscape of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine and Structurally Related Derivatives

The specific compound this compound belongs to the family of 4-alkoxy-substituted chiral 1-phenylethylamines. While direct research on this exact molecule is not extensively published in mainstream literature, its synthesis and potential applications can be inferred from studies on closely related structural analogs.

The synthesis of such compounds typically starts from the corresponding 4-alkoxyacetophenone. A prominent method for achieving the desired stereochemistry is asymmetric reductive amination. For instance, a patented process for the synthesis of (R)-(-)-1-(4-methoxyphenyl)ethylamine involves the reaction of 4-methoxyacetophenone with a chiral amine, (R)-(+)-α-methylbenzylamine, to form a chiral imine intermediate. google.com Subsequent catalytic reduction of this imine leads to a diastereomeric mixture of amines, from which the chiral auxiliary can be cleaved to yield the target chiral amine. google.com This template provides a viable route for synthesizing this compound from 4-(pentyloxy)acetophenone.

Another highly effective and modern approach is the use of transaminase biocatalysis. Research has demonstrated the successful chiral-selective transamination of various substituted acetophenones to their corresponding (R)-amines with excellent stereoselectivity. nih.govnih.gov For example, the synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one has been optimized using a specific transaminase (ATA-025), achieving high conversion (>99%) and chiral purity (>98.5%). nih.govresearchgate.net This biocatalytic method represents a green and efficient pathway applicable to the production of 4-alkoxy-substituted analogs like the title compound.

Structurally related chiral 1-phenylethylamines are valuable in several research areas. They are frequently used as chiral resolving agents to separate enantiomers of racemic acids through the formation of diastereomeric salts. nih.govlibretexts.org Furthermore, the unique molecular shape of these compounds, combining a rigid aromatic core with a flexible alkyl chain and a chiral center, makes them interesting candidates for the synthesis of chiral liquid crystals. york.ac.uk The introduction of a chiral moiety can induce the formation of helical superstructures (cholesteric phases) in liquid crystalline materials, a property essential for various electro-optic applications. mdpi.comnih.gov While the primary utility of this compound is likely as a chiral building block for more complex molecules, particularly in the discovery phase of pharmaceuticals and agrochemicals, its potential application in materials science remains an area for exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B13180991 (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(4-pentoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m1/s1

InChI Key

LQGDAZFYSIGWTH-LLVKDONJSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)[C@@H](C)N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(C)N

Origin of Product

United States

Enantioselective Synthetic Methodologies for 1r 1 4 Pentyloxy Phenyl Ethan 1 Amine and Analogues

Asymmetric Catalytic Approaches

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with catalytic asymmetric hydrogenation being a particularly powerful and atom-economical strategy. nih.govresearchgate.net This section will explore the prominent transition metal-catalyzed methods for the synthesis of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine and related structures.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines stands as one of the most direct routes to optically active amines. researchgate.net This transformation has been successfully achieved using various transition metal catalysts, with ruthenium, iridium, and palladium systems being the most extensively studied. The success of these reactions often hinges on the nature of the chiral ligand and the activating group on the imine nitrogen.

Ruthenium complexes, particularly those featuring chiral diamine and phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of ketones and imines. researchgate.net While specific examples for the hydrogenation of the imine precursor to this compound are not extensively documented, the principles can be extrapolated from the successful hydrogenation of analogous N-aryl ketimines. For instance, catalyst systems like RuBr2[(S,S)-xyl-skewphos][(S,S)-dpen] in the presence of a base have demonstrated high reactivity and enantioselectivity for a range of N-arylimines, achieving turnover numbers as high as 18,000 with enantiomeric excesses (ee) up to 99%. researchgate.net

The general approach involves the in-situ or pre-formation of an imine from 4-(pentyloxy)acetophenone and a suitable amine, followed by hydrogenation using a chiral ruthenium catalyst. The choice of the N-substituent on the imine is crucial for achieving high enantioselectivity.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Aryl Ketimine Analogues Note: This data is representative of the performance of Ruthenium-catalyzed systems on analogous substrates, not the specific target compound.

EntryKetimine SubstrateChiral LigandCatalyst SystemSolventH2 Pressure (atm)Temp (°C)Yield (%)ee (%)
1N-(4-methoxyphenyl)-1-phenylethan-1-imine(S,S)-Xyl-Skewphos/(S,S)-DPENRuBr2/t-BuOKEthanol5025>9599
2N-(2-methoxyphenyl)-1-phenylethan-1-imine(S,S)-Xyl-Skewphos/(S,S)-DPENRuBr2/t-BuOKEthanol5025>9598

Iridium complexes, often paired with chiral phosphine-oxazoline (PHOX) or other N,P ligands, are highly efficient for the asymmetric hydrogenation of N-aryl imines. nih.govnih.gov These catalysts are known for their high activity and enantioselectivity, often operating under mild conditions. nih.gov The hydrogenation of N-aryl imines derived from acetophenone (B1666503) and its derivatives typically yields the corresponding chiral amines with excellent enantioselectivities. nih.gov For the synthesis of this compound, an iridium catalyst would be employed to hydrogenate the corresponding N-aryl imine of 4-(pentyloxy)acetophenone.

Research has shown that iridium complexes derived from chiral oxazoline-based N,P ligands can achieve up to 96% ee in the reduction of acetophenone N-arylimines at low catalyst loadings. nih.gov

Table 2: Representative Iridium-Catalyzed Asymmetric Hydrogenation of N-Aryl Ketimine Analogues Note: This data is representative of the performance of Iridium-catalyzed systems on analogous substrates, not the specific target compound.

EntryKetimine SubstrateChiral LigandCatalyst SystemSolventH2 Pressure (bar)Temp (°C)ee (%)
1N-phenyl-1-phenylethan-1-imine(S)-iPr-PHOX[Ir(COD)Cl]2Dichloromethane502595
2N-(4-methoxyphenyl)-1-phenylethan-1-imine(S)-tBu-PHOX[Ir(COD)Cl]2Dichloromethane502596

Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral compounds. dicp.ac.cn For the hydrogenation of imines, it is often necessary to use "activated" imines, where an electron-withdrawing group is attached to the nitrogen atom. dicp.ac.cn Common activating groups include diphenylphosphinyl and tosyl groups. dicp.ac.cn

The palladium-catalyzed asymmetric hydrogenation of N-diphenylphosphinyl or N-tosyl imines derived from 4-(pentyloxy)acetophenone would provide the protected chiral amine, which can then be deprotected to yield the final product. For example, Pd(CF3CO2)2/(S)-SegPhos has been shown to hydrogenate N-diphenylphosphinyl ketimines with enantioselectivities ranging from 87-99% ee. dicp.ac.cn Similarly, N-tosylimines can be hydrogenated with high enantioselectivity using a Pd(CF3CO2)2/(S)-SynPhos catalyst system. dicp.ac.cn More recent developments have shown that palladium acetate (B1210297) can effectively catalyze the hydrogenation of sterically hindered N-tosylimines with excellent enantioselectivities. nih.gov

Table 3: Representative Palladium-Catalyzed Asymmetric Hydrogenation of Activated Ketimine Analogues Note: This data is representative of the performance of Palladium-catalyzed systems on analogous substrates, not the specific target compound.

EntryKetimine SubstrateChiral LigandCatalyst SystemSolventH2 Pressure (psi)Yield (%)ee (%)
1N-diphenylphosphinyl-1-phenylethan-1-imine(S)-SegPhosPd(OCOCF3)2TFE10009599
2N-tosyl-1-(4-methoxyphenyl)ethan-1-imine(R)-DTBM-SegPhosPd(OAc)2TFE15>9999.9

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination offers a direct and efficient one-pot method for the synthesis of chiral amines from ketones. researchgate.net This approach involves the in-situ formation of an imine or enamine from a ketone and an amine source, followed by asymmetric reduction. This strategy avoids the isolation of the often-unstable imine intermediate.

For the synthesis of this compound, 4-(pentyloxy)acetophenone would be reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a chiral catalyst and a reducing agent. nih.gov Iridium complexes with chiral phosphine ligands have been successfully employed for the direct asymmetric reductive amination of aryl ketones. google.com For example, the use of an Ir-(S,S)-f-Binaphane complex in the presence of Ti(OiPr)4 and I2 has shown high activities and enantioselectivities (up to 96% ee) for the reductive amination of various aryl ketones with p-anisidine. google.com Biocatalytic approaches using reductive aminases have also emerged as a green and highly selective alternative, with some enzymes capable of utilizing ammonia directly. nih.gov

Table 4: Representative Asymmetric Reductive Amination of Aryl Ketone Analogues Note: This data is representative of the performance of reductive amination systems on analogous substrates, not the specific target compound.

EntryKetone SubstrateAmine SourceCatalyst SystemReducing AgentYield (%)ee (%)
1Acetophenonep-Anisidine[Ir(COD)Cl]2/(S,S)-f-Binaphane/Ti(OiPr)4/I2H2>9994
24-Methoxyacetophenonep-Anisidine[Ir(COD)Cl]2/(S,S)-f-Binaphane/Ti(OiPr)4/I2H2>9996
3AcetophenoneAmmoniaFungal Reductive Aminase (NfRedAm)NADPH (regenerated)-96

Nucleophilic Addition Reactions for Chiral Aryl Ethan-1-amine Formation

The formation of the carbon-nitrogen bond in chiral aryl ethan-1-amines can also be achieved through the nucleophilic addition of an organometallic reagent to an imine or a related C=N electrophile. whiterose.ac.uk This method allows for the construction of the stereocenter concurrently with the formation of a new carbon-carbon bond if a suitable nucleophile is chosen.

For the synthesis of this compound, a key strategy involves the diastereoselective addition of a nucleophile to a chiral imine derivative of 4-(pentyloxy)acetophenone. The use of a chiral auxiliary on the imine nitrogen can effectively control the stereochemical outcome of the reaction.

Alternatively, a catalytic asymmetric approach can be employed where a chiral catalyst mediates the enantioselective addition of a nucleophile to an achiral imine. While less common for the direct synthesis of simple amines like the target compound, this method is powerful for constructing more complex chiral amine structures.

The mechanism of imine formation, which is the precursor for this reaction, typically involves the nucleophilic addition of a primary amine to the ketone, followed by dehydration. nih.gov The subsequent nucleophilic addition to the C=N bond is the key stereodetermining step.

Organolithium Reagent Addition to Chiral Oxime Ethers

A notable strategy for synthesizing chiral amines involves the 1,2-nucleophilic addition of organolithium reagents to chiral oxime ethers. cdnsciencepub.comcdnsciencepub.com This method leverages chiral alkoxyamines, often derived from readily available sources like ephedrine (B3423809) and norephedrine, to create chiral oxime ethers. cdnsciencepub.com The subsequent addition of an organolithium reagent, such as an aryllithium species, proceeds with diastereoselectivity, which is influenced by the E/Z geometry of the starting oxime ether. cdnsciencepub.comcdnsciencepub.com

The general process involves reacting the chiral oxime ether with the organolithium reagent, often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the addition. cdnsciencepub.com This step yields a chiral alkoxyamine intermediate, which can then be reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to cleave the N-O bond and furnish the desired chiral primary amine. cdnsciencepub.comcdnsciencepub.com The diastereoselectivity of the addition reaction has been observed to be highly dependent on the E:Z isomeric ratio of the oxime ether, suggesting a stereospecific mechanism. cdnsciencepub.com

Diastereoselective Addition of Organolithium Reagents to Chiral Oxime Ethers

Oxime Ether SubstrateOrganolithium ReagentDiastereomeric Excess (d.e.)Reference
Isobutyraldehyde-derived oxime ethern-BuLi64-88% cdnsciencepub.comcdnsciencepub.com
Benzaldehyde-derived oxime etherPhLi64-88% cdnsciencepub.comcdnsciencepub.com
Benzaldehyde-derived oxime ethertert-BuLi64-88% cdnsciencepub.comcdnsciencepub.com

Photoredox Catalysis in Asymmetric C-N Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-nitrogen bonds under mild conditions, offering an alternative to traditional transition-metal-catalyzed methods. documentsdelivered.comresearchgate.net This approach utilizes a photocatalyst that, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. researchgate.netrsc.org These radical-mediated pathways enable novel transformations for the synthesis of complex amines. researchgate.net Asymmetric photoredox catalysis, in particular, combines the reactivity of photogenerated radicals with chiral catalysts or chiral reagents to control the stereochemical outcome of the C-N bond formation. acs.org This strategy has been successfully applied to the enantioselective alkylation of imines, where a chiral copper(II) bisoxazoline complex can act as both the photocatalyst and the source of stereocontrol, yielding chiral amines with high enantioselectivity. acs.org

Chiral Amine Transfer Mechanistic Investigations

A sophisticated approach within photoredox catalysis is the concept of "chiral amine transfer." cam.ac.ukacs.orgnih.gov This strategy employs a chiral reagent that serves as both the nitrogen source and the controller of absolute stereochemistry. acs.orgresearchgate.net Recent studies have detailed the stereocontrolled addition of α-amino radicals, generated from imines via photoredox catalysis, to alkenes to produce enantioenriched α-trialkyl-α-tertiary amines. acs.orgnih.gov

Mechanistic investigations, supported by Density Functional Theory (DFT) studies, suggest that the high degree of stereocontrol is achieved by rigidifying the transition state of the enantiodetermining step. cam.ac.ukacs.org For example, a commercially available phenylglycinol derivative, when used as the chiral transfer agent, is proposed to form an intramolecular hydrogen bond in the key transition state. acs.orgresearchgate.net This non-covalent interaction locks the conformation of the chiral amine fragment relative to the reacting radical center, facilitating a more efficient and predictable transfer of chirality. acs.org

Direct Aryl C-H Amination with Primary Amines

Direct C-H amination of arenes represents a highly atom-economical method for synthesizing valuable arylamines. nih.govnih.gov Photoredox catalysis has enabled the direct coupling of primary amines with aryl C-H bonds without the need for pre-functionalization of the aromatic ring. documentsdelivered.comosti.gov This transformation is often accomplished using an organic acridinium (B8443388) photocatalyst under an aerobic atmosphere. nih.govnih.gov

The reaction mechanism can vary depending on the electronic properties of the substrates. researchgate.net For electron-rich arenes, the photocatalyst can oxidize the arene to a radical cation, which then acts as an electrophile for the primary amine nucleophile. nih.gov Alternatively, for less electron-rich arenes like benzene, the photocatalyst can oxidize the primary amine to an amine radical cation, which then engages in the C-H amination. osti.govresearchgate.net This dual reactivity allows the methodology to be applied to a wide variety of arenes and primary amines, including complex and functionally diverse molecules. nih.gov

Scope of Direct Aryl C-H Amination via Photoredox Catalysis

Arene SubstrateAmine Coupling PartnerCatalyst SystemKey FeatureReference
Electron-rich arenes & heteroarenesPrimary amines (incl. amino acids)Acridinium photoredox catalystHigh site-selectivity for para-position nih.gov
Non-activated aromatics (e.g., benzene)Primary aminesAcridinium photoredox catalystSupports a reactive amine cation radical intermediate osti.gov
Complex, biologically active arenesWide variety of primary aminesOrganic photoredox catalystMild conditions, broad functional group tolerance nih.gov

Dynamic Kinetic Asymmetric Transformations in Chiral Amine Synthesis

Dynamic kinetic asymmetric transformations (DYKAT), a powerful extension of dynamic kinetic resolution (DKR), enable the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield. figshare.comprinceton.edu This is achieved by coupling a rapid, in-situ racemization of the starting material with a highly stereoselective, irreversible reaction. princeton.edu The product's stereochemistry is determined by the transition state energies of the kinetic resolution step, not the initial composition of the starting material enantiomers. princeton.edu

This strategy is highly desirable for synthesizing chiral amines. researchgate.net For instance, the asymmetric reductive amination of racemic β-keto lactams using ammonium salts and a chiral ruthenium catalyst can produce primary β-amino lactams with excellent yields, diastereoselectivities, and enantioselectivities. researchgate.net The success of a DYKAT process relies on carefully tuning the rates of racemization and resolution; ideally, the rate of racemization should be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu

Diastereoselective Synthetic Strategies

Diastereoselective methods are crucial when synthesizing molecules with multiple stereocenters, where the relative configuration between them must be controlled.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry during synthesis. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

In the synthesis of chiral amines, chiral sulfinamides, such as Ellman's N-tert-butanesulfinamide, are exceptionally effective auxiliaries. osi.lv Condensation of the chiral sulfinamide with a ketone or aldehyde produces an N-sulfinyl imine. The sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of an organometallic reagent to the opposite face with high diastereoselectivity. osi.lv The stereochemical outcome is often predictable based on a model where the bulky tert-butyl and sulfinyl oxygen groups dictate the approach of the nucleophile. sci-hub.se Following the addition, the sulfinyl auxiliary can be readily cleaved under acidic conditions to reveal the desired chiral primary amine. osi.lv This method is valued for its broad applicability and the high levels of stereocontrol it provides. osi.lv

Diastereoselective Reduction of Imines and Oximes

The synthesis of chiral amines through the reduction of prochiral imines and oximes is a cornerstone of asymmetric synthesis. Diastereoselective reduction, in particular, leverages a chiral influence—either from a substrate-bound chiral auxiliary or a chiral reducing agent—to direct the addition of a hydride to one face of the C=N double bond, resulting in the preferential formation of one diastereomer. uc.ptacs.org

The general strategy involves two main steps: the formation of an imine or oxime from the corresponding ketone (4-(pentyloxy)acetophenone), followed by a stereocontrolled reduction. For a diastereoselective approach, a chiral auxiliary is typically introduced. For example, the ketone can be reacted with a chiral amine to form a chiral imine. Subsequent reduction of this imine yields a mixture of diastereomeric amines. The stereoselectivity of the reduction is influenced by the steric and electronic properties of the chiral auxiliary, which shields one face of the imine from the reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. uc.pt The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio (dr) of the product. For instance, metal-catalyzed hydrogenations using palladium or platinum have also been employed for the reduction of oximes, often providing high yields and stereoselectivity. uc.pt After the reduction, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched amine.

Recent advancements have also seen the development of catalytic diastereoselective reductions. For example, chiral organocatalysts can be used to activate the imine and direct the approach of a hydride donor, such as a Hantzsch ester, leading to the formation of the chiral amine with high stereoselectivity. acs.org Similarly, biocatalytic methods employing engineered imine reductases (IREDs) have shown remarkable efficiency, providing access to chiral amines with excellent diastereomeric and enantiomeric excess. dntb.gov.uaresearchgate.net These enzymes offer a green and highly selective alternative to traditional chemical methods. dntb.gov.uaresearchgate.net

Chiral Resolution Techniques

Chiral resolution is a widely applied method for separating a racemic mixture into its constituent enantiomers. For amines like 1-[4-(pentyloxy)phenyl]ethan-1-amine (B13214390), several techniques are particularly effective.

Classical Resolution by Diastereomeric Salt Formation

This is one of the most established and industrially viable methods for resolving racemic amines. wikipedia.org The technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts.

(R,S)-Amine + (R)-Acid → (R)-Amine·(R)-Acid + (S)-Amine·(R)-Acid

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.orgulisboa.pt This difference allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts preferentially crystallizes from the solution, while the other remains dissolved. ulisboa.pt The less soluble salt is then isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically pure amine. wikipedia.org

The choice of the chiral resolving agent and the solvent system is critical for a successful resolution. onyxipca.com Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgonyxipca.com The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts. A well-designed process can yield the desired enantiomer with high optical purity. ulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral Dicarboxylic AcidResolution of racemic bases. libretexts.org
(-)-Mandelic AcidChiral α-Hydroxy AcidResolution of racemic bases. libretexts.org
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidResolution of racemic bases. libretexts.org
O,O'-Dibenzoyl-D-tartaric acidChiral Dicarboxylic Acid DerivativeResolution of a wide range of amines. onyxipca.com

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed N-Acylation)

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for separating enantiomers. youtube.com This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture at a significantly faster rate than the other. researchgate.net For racemic amines, lipase-catalyzed N-acylation is a frequently used approach. rsc.orgmdpi.com

In this process, the racemic amine is treated with an acyl donor (e.g., an ester like ethyl acetate or ethyl methoxyacetate) in the presence of a lipase. nih.govresearchgate.net The enzyme selectively catalyzes the acylation of one enantiomer (for instance, the S-enantiomer), converting it into an amide. The other enantiomer (the R-enantiomer) is left largely unreacted.

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amine + (S)-Amide

The reaction is typically stopped at around 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining amine and the newly formed amide. nih.gov Because the unreacted amine and the product amide have different chemical properties, they can be easily separated by standard methods like extraction or chromatography.

Lipases such as Candida antarctica Lipase B (CALB), often immobilized on a support (e.g., Novozym 435), are widely used due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. mdpi.comnih.gov

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Amines

Amine SubstrateLipaseAcyl DonorSolventYield of (R)-Amine (%)ee of (R)-Amine (%)Reference
1-PhenylethanamineNovozym 435 (CALB)Isopropyl methoxyacetateSolvent-freeGood≥95 nih.gov
Various PhenylethylaminesCALBEthyl methoxyacetateNot specifiedGoodExcellent researchgate.net
Primary AminesNovozyme-435Methoxyacetate esterNot specifiedHighExcellent nih.gov

Chromatographic Resolution on Chiral Stationary Phases

Chromatographic separation, particularly high-performance liquid chromatography (HPLC), using a chiral stationary phase (CSP) is a powerful analytical and preparative method for resolving enantiomers. mdpi.com The principle of this technique is based on the differential interaction of the two enantiomers with the chiral environment of the stationary phase. nih.gov

The CSP is composed of a chiral selector that is immobilized on a solid support (typically silica (B1680970) gel). When the racemic mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the chiral selector than the other. This leads to a difference in retention times, allowing the enantiomers to be separated and collected as distinct fractions. researchgate.net

A variety of CSPs have been developed for the resolution of racemic amines. These include phases based on chiral crown ethers, cyclodextrins, and derivatives of amino acids like proline. nih.govresearchgate.netnih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.net For example, crown ether-based CSPs have proven very effective for resolving compounds that contain a primary amino group. nih.govresearchgate.net While often used for analytical purposes to determine enantiomeric purity, preparative chiral chromatography can be scaled up to isolate larger quantities of pure enantiomers. onyxipca.com

Advanced Research Applications in Asymmetric Catalysis and Chiral Technologies

Role as Chiral Ligands in Transition Metal Catalysis

The primary amine functionality of (1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine serves as a crucial anchor point for its development into more complex chiral ligands for transition metal catalysis. These ligands coordinate to a metal center, creating a chiral environment that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

The design of effective chiral ligands is fundamental to achieving high enantioselectivity in transition metal-catalyzed reactions. Key principles involve the creation of a well-defined and sterically demanding chiral pocket around the metal's active site. For ligands derived from this compound, several design strategies can be envisioned:

Modification of the Amine: The primary amine can be derivatized to form Schiff bases, amides, or phosphine-containing moieties (P,N-ligands). These modifications introduce additional coordination sites and steric bulk, which are crucial for creating a rigid and selective catalytic environment.

Planar Chirality: Incorporating the amine into a structure that generates planar chirality upon coordination to a metal is another powerful strategy. nih.gov This approach can create a highly asymmetric environment, proving effective in a variety of transformations. nih.gov

The effectiveness of a chiral ligand is ultimately determined by the energetic difference between the diastereomeric transition states leading to the two possible enantiomers of the product. A larger energy difference results in higher enantiomeric excess (ee).

Asymmetric hydrogenation, the addition of hydrogen across a double bond (C=C, C=O, C=N) in a stereoselective manner, is a cornerstone of asymmetric catalysis. Chiral ligands derived from amines similar to this compound are employed with metals like rhodium, ruthenium, iridium, and palladium to achieve high enantioselectivities.

For instance, chiral diamine ligands are known to be highly effective in the asymmetric hydrogenation of ketones. nih.gov While specific data for a ligand directly derived from this compound is not prevalent in readily available literature, the structural motif is analogous to those used in established catalytic systems. In a typical reaction, a complex of the chiral ligand and a metal precursor catalyzes the reduction of a prochiral ketone to a chiral alcohol with high enantiopurity.

The following table illustrates representative results for the asymmetric hydrogenation of aromatic ketones using palladium complexes with chiral bisphosphine ligands, which operate on similar principles.

EntrySubstrate (Ketone)Catalyst SystemEnantiomeric Excess (ee)Reference
1Acetophenone (B1666503)Pd(CF₃CO₂)₂/(S)-SegPhos95% dicp.ac.cn
22-AcetylnaphthalenePd(CF₃CO₂)₂/(S)-SegPhos96% dicp.ac.cn
32-MethoxyacetophenonePd(CF₃CO₂)₂/(S)-SegPhos99% dicp.ac.cn

This table presents generalized data for similar reaction types to illustrate the potential application and expected performance.

Beyond hydrogenation, these ligands are applicable in other transformations such as asymmetric C-H amination, allylic alkylation, and hydrosilylation, where the chiral metal complex controls the stereochemical outcome of the bond-forming step. researchgate.netnih.gov

Utilization as Chiral Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Chiral primary amines are a prominent class of organocatalysts that can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. rsc.org

This compound can act as a primary amine organocatalyst. In this role, it reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to nucleophilic attack. Alternatively, it can react with a carbonyl compound to form a chiral enamine, which acts as a nucleophile. rsc.org

This mode of catalysis is particularly effective for Michael addition reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. The chiral amine catalyst ensures that the addition occurs stereoselectively. Cinchona alkaloid-derived primary amines, for example, have been successfully used to catalyze the enantioselective 1,4-addition of pyrazolin-5-ones to α,β-unsaturated ketones, achieving excellent yields and enantioselectivities. nih.gov

To enhance catalytic activity and selectivity, the chiral amine moiety can be incorporated into a bifunctional catalyst. beilstein-journals.org These catalysts possess a second functional group, such as a thiourea, urea, or Brønsted acid, which can co-activate the other reactant through non-covalent interactions like hydrogen bonding. beilstein-journals.orgnih.gov

For example, a bifunctional organocatalyst might feature the this compound backbone for iminium/enamine formation, and a hydrogen-bond donor group (e.g., thiourea) to activate the nucleophile. beilstein-journals.orgresearchgate.net This dual activation within a single catalyst molecule creates a highly organized transition state, often leading to superior stereocontrol compared to monofunctional catalysts. mdpi.com Such catalysts have proven effective in a wide range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. beilstein-journals.orgmetu.edu.tr

Application as Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is attached to the substrate, controls the stereochemistry of a subsequent reaction, and is then removed to reveal the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

This compound can function as a chiral auxiliary by forming a chiral amide or imine with a prochiral substrate. For example, reacting the amine with a carboxylic acid derivative would yield a chiral amide. The steric bulk of the auxiliary would then block one face of the enolate formed from this amide, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This process, known as diastereoselective alkylation, results in the formation of a new stereocenter with a high degree of stereocontrol. nih.govharvard.edu

The general scheme for using a chiral auxiliary is as follows:

Attachment: The chiral amine is coupled with the prochiral substrate.

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter. The stereochemistry of the auxiliary dictates the stereochemistry of this new center.

Cleavage: The auxiliary is removed from the product, often under conditions that allow for its recovery and reuse. wikipedia.org

Chiral auxiliaries like pseudoephedrine and oxazolidinones have been extensively used for the asymmetric synthesis of carboxylic acids, amino acids, and polyketides. nih.govresearchgate.net The structural features of this compound make it a suitable candidate for similar applications, offering a reliable method for controlling stereochemistry in stoichiometric synthesis. researchgate.net

Based on a comprehensive search of available scientific literature, there is no specific research data linking the compound This compound to the advanced research applications outlined in the requested article structure.

Searches for this compound in relation to "Supramolecular Assemblies for Enantiomeric Recognition," "Chiral Sensing Methodologies," and as a "Chiral Dopant" in liquid crystal research, including the "Induction of Cholesteric Liquid Crystalline Phases" and "Helical Twisting Power (HTP) Investigations," did not yield any published studies.

While the parent structure, 1-phenylethylamine, and other chiral amines are subjects of research in these fields, the specific pentyloxy-substituted derivative, this compound, does not appear in the literature in these contexts. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, or discussions as requested for this particular compound.

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